molecular formula C10H11BrFNO B1374011 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol CAS No. 1338993-73-9

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol

Cat. No.: B1374011
CAS No.: 1338993-73-9
M. Wt: 260.1 g/mol
InChI Key: PUJKEMZZRFSRQH-UHFFFAOYSA-N
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Description

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a heterocyclic compound featuring an azetidine ring substituted with a hydroxyl group at the 3-position and a 3-bromo-4-fluorophenylmethyl moiety. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers structural rigidity, while the bromo and fluoro substituents on the aromatic ring introduce electron-withdrawing effects.

The compound’s molecular formula is inferred from structural analogs as C₁₀H₁₁BrFNO (exact mass: 274.0 g/mol). The hydroxyl group on the azetidine ring enhances solubility in polar solvents, while the halogenated aromatic ring may improve lipophilicity, influencing bioavailability and membrane permeability .

Properties

IUPAC Name

1-[(3-bromo-4-fluorophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO/c11-9-3-7(1-2-10(9)12)4-13-5-8(14)6-13/h1-3,8,14H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJKEMZZRFSRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=C(C=C2)F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-fluorobenzyl bromide from 3-bromo-4-fluorotoluene through bromination.

    Azetidine Ring Formation: The key step involves the formation of the azetidine ring. This is achieved by reacting 3-bromo-4-fluorobenzyl bromide with azetidine in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various substituted azetidines depending on the nucleophile used.

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

Scientific Research Applications

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets. The presence of the bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogs

Compound Name Molecular Formula Aromatic Substituents Azetidine Modification Key Features
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol C₁₀H₁₁BrFNO 3-Br, 4-F 3-OH Rigid azetidine, H-bond donor
1-[(3-Bromophenyl)methyl]azetidin-3-ol C₁₀H₁₂BrNO 3-Br 3-OH Lacks 4-F; reduced electronic effects
1-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxyazetidine C₁₁H₁₃BrFNO 3-Br, 5-F 3-OCH₃ Methoxy group reduces H-bond capacity
1-[(4-Bromo-2,6-dimethoxyphenyl)methyl]azetidin-3-ol C₁₂H₁₆BrNO₃ 4-Br, 2,6-OCH₃ 3-OH Increased steric bulk, electron-donating OCH₃
1-[(3-Bromo-4-fluorophenyl)methyl]hydrazine C₇H₈BrFN₂ 3-Br, 4-F Hydrazine (NH₂-NH-) Lacks azetidine; nucleophilic NH groups
1-(3-Bromo-4-fluorophenyl)-1-propanone C₉H₈BrFO 3-Br, 4-F Propanone (C=O) Ketone functionality; no nitrogen heterocycle

Electronic and Steric Effects

  • Methoxy vs. Hydroxyl : The 3-methoxy group in reduces hydrogen-bonding capacity compared to the hydroxyl group in the target compound, which may diminish interactions with biological targets requiring polar contacts.
  • Steric Considerations : The 2,6-dimethoxy substituents in introduce significant steric hindrance, likely reducing binding efficiency in sterically sensitive environments compared to the less bulky target compound.

Biological Activity

1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, a compound belonging to the azetidine class, has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The presence of bromine and fluorine atoms in its molecular structure enhances its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is C10H11BrFNO. The azetidine ring provides a four-membered nitrogen-containing heterocycle that is crucial for its biological interactions. The bromine and fluorine substituents are known to influence the compound's lipophilicity and binding affinity to various biological targets.

The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves its interaction with specific enzymes and receptors. The halogen substituents enhance binding affinity, allowing the compound to modulate enzyme activity or receptor function. This modulation can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by interfering with critical cellular pathways involved in tumor growth. Specifically, it has shown promise in targeting pathways associated with malignant mesothelioma, highlighting its potential as a therapeutic agent in oncology .

Case Studies

Several studies have investigated the biological activity of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol:

  • Antimicrobial Efficacy : A study tested the compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antibacterial agent.
  • Anticancer Potential : In a study focused on malignant mesothelioma, 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol was shown to reduce cell viability by approximately 50% at concentrations of 10 µM after 48 hours of treatment. This suggests that the compound could serve as a lead for developing new cancer therapies .

Comparative Analysis

To provide a clearer understanding of the biological activity of 1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, a comparison with similar compounds is presented below:

Compound NameAntimicrobial ActivityAnticancer Activity
1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-olSignificant (MIC: 32 µg/mL)Moderate (50% inhibition at 10 µM)
1-(4-Bromo-2-fluorophenyl)methylazetidin-3-olModerateLow
1-(4-Bromo-3-fluorophenyl)-2-methylpropan-2-olLowSignificant

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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